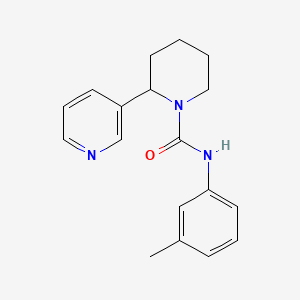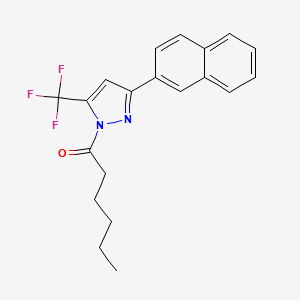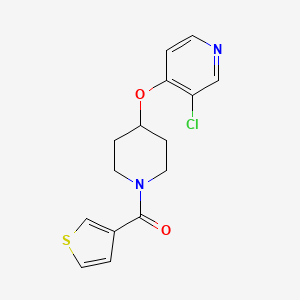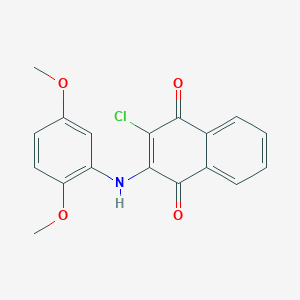![molecular formula C20H30N2O2 B2601603 (E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide CAS No. 2411337-53-4](/img/structure/B2601603.png)
(E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide, also known as CP 945,598, is a synthetic compound that belongs to the class of cannabinoids. It is a potent and selective antagonist of the cannabinoid receptor CB1, which plays a crucial role in the regulation of various physiological processes, including pain sensation, appetite, and mood.
Mécanisme D'action
(E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide 945,598 acts as a competitive antagonist of the CB1 receptor, which is predominantly expressed in the central nervous system. By binding to the CB1 receptor, it blocks the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, and exogenous cannabinoids, such as delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana. This results in the inhibition of CB1-mediated signaling pathways, leading to the modulation of various physiological processes, including appetite, mood, and pain sensation.
Biochemical and Physiological Effects:
(E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide 945,598 has been shown to have several biochemical and physiological effects, including the reduction of food intake and body weight, the inhibition of drug reward, and the modulation of pain sensation. In addition, it has been demonstrated to have anti-inflammatory and neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide 945,598 is its high selectivity for the CB1 receptor, which allows for the specific targeting of this receptor without affecting other receptors. This makes it a valuable tool for studying the role of the CB1 receptor in various physiological processes. However, one limitation of (E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide 945,598 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on (E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide 945,598. One area of interest is its potential use in the treatment of addiction, particularly in combination with other pharmacological and behavioral interventions. Another area of interest is its potential use in the treatment of obesity and related metabolic disorders. Furthermore, the development of more potent and selective CB1 antagonists, such as (E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide 945,598, could lead to the discovery of new therapeutic targets for a range of diseases.
Méthodes De Synthèse
The synthesis of (E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide 945,598 involves several steps, starting from the reaction of 3-cyclopentyloxybenzaldehyde with 2-bromopropane in the presence of a base to form the corresponding ketone. The ketone is then reacted with dimethylamine and formaldehyde to give the intermediate enamine, which is further reacted with 2-bromo-4'-cyanoacetophenone to form the final product.
Applications De Recherche Scientifique
(E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide 945,598 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, addiction, and pain management. As a CB1 antagonist, it has been shown to reduce food intake and body weight in animal models of obesity. In addition, it has been demonstrated to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, suggesting its potential use in addiction treatment. Furthermore, (E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide 945,598 has been shown to have analgesic effects in animal models of neuropathic pain.
Propriétés
IUPAC Name |
(E)-N-[1-(3-cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-16(21-20(23)12-7-13-22(2)3)14-17-8-6-11-19(15-17)24-18-9-4-5-10-18/h6-8,11-12,15-16,18H,4-5,9-10,13-14H2,1-3H3,(H,21,23)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYZPGHATIAECG-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC2CCCC2)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC(=CC=C1)OC2CCCC2)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]pyridine-3-carboxamide](/img/structure/B2601525.png)


![3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide](/img/structure/B2601532.png)




![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2601540.png)


